(3,4-Diaminophenyl)(4-fluorophenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-diaminophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJNCNXARCUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985618 | |

| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-86-1 | |

| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Diaminophenyl) (4-fluorophenyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-diaminophenyl) (4-fluorophenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3,4-Diaminophenyl)(4-fluorophenyl)methanone: Properties, Synthesis, and Applications in Drug Development

Abstract

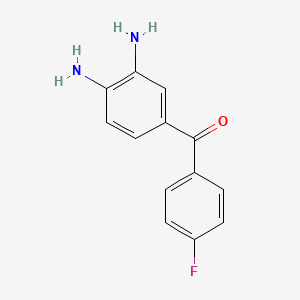

(3,4-Diaminophenyl)(4-fluorophenyl)methanone is a substituted benzophenone that serves as a critical building block in modern medicinal chemistry. Its unique structural features, including a fluorinated phenyl ring and an ortho-diamino functional group, make it a valuable precursor for the synthesis of heterocyclic compounds. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust and validated protocol for its synthesis and purification, details methodologies for its analytical characterization, and explores its primary application as a key intermediate in the manufacturing of the anthelmintic drug, Flubendazole. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this important chemical entity.

Introduction: A Strategic Intermediate in Pharmaceutical Synthesis

This compound, also known as 3,4-Diamino-4'-fluorobenzophenone, is an organic compound of significant interest in the pharmaceutical industry.[1][2] Structurally, it is a diaryl ketone featuring a benzene ring substituted with two adjacent amine groups and a second phenyl ring bearing a fluorine atom at the para position. The presence of the ortho-diamino moiety provides a reactive handle for the construction of various heterocyclic systems, most notably benzimidazoles.

The strategic importance of this molecule is primarily linked to its role as a direct precursor to Flubendazole, a broad-spectrum anthelmintic agent used in veterinary and human medicine to treat parasitic worm infections.[2] The fluorophenyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[3] This guide offers an in-depth exploration of the essential technical knowledge required to handle, synthesize, and analyze this compound effectively within a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis and drug design. This compound is a colorless crystalline solid under standard conditions.[4] It exhibits poor solubility in water but is soluble in common organic solvents such as ethanol and dimethylformamide.[4] Key identifying and computed properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FN₂O | [1][5] |

| Molecular Weight | 230.24 g/mol | [5][6] |

| Monoisotopic Mass | 230.08554114 Da | [1][5] |

| CAS Number | 66938-86-1 | [1][2][7] |

| IUPAC Name | (3,4-diaminophenyl)-(4-fluorophenyl)methanone | [5] |

| Topological Polar Surface Area | 69.1 Ų | [1][5] |

| Hydrogen Bond Donors | 2 | [1][5] |

| Hydrogen Bond Acceptors | 4 | [1][5] |

| Rotatable Bond Count | 2 | [1] |

| Predicted pKa | 2.76 ± 0.10 | [1] |

These properties, particularly the hydrogen bond donor/acceptor counts and polar surface area, are critical for predicting the compound's behavior in biological systems and for designing subsequent synthetic transformations.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a multi-step process. The most common and industrially viable route involves the nitration of a benzophenone precursor followed by a chemical reduction. This approach is favored because it utilizes readily available starting materials and employs well-understood, scalable chemical reactions.

The causality behind this two-step process is rooted in the directing effects of the functional groups. Direct acylation of 1,2-diaminobenzene is often problematic due to competing side reactions and catalyst poisoning by the basic amine groups. Therefore, a more controlled approach is to introduce the amino groups at the final stage from their nitro precursors. The nitro groups are deactivating and meta-directing, but the synthesis starts from a precursor where the substitution pattern is already established. The subsequent reduction of the dinitro compound to the diamino product is a high-yielding and clean transformation.

Detailed Synthesis Workflow

The following protocol describes a standard laboratory-scale synthesis.

Step 1: Nitration of (3,4-Dinitrophenyl)(4-fluorophenyl)methanone Precursor (Conceptual) This step assumes the synthesis starts from a pre-formed benzophenone. A common industrial route involves the Friedel-Crafts acylation of a suitably substituted benzene ring with 4-fluorobenzoyl chloride to form a dinitrobenzophenone intermediate.

Step 2: Reduction of (3,4-Dinitrophenyl)(4-fluorophenyl)methanone

-

Reactor Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the (3,4-Dinitrophenyl)(4-fluorophenyl)methanone precursor.

-

Solvent Addition: Add a suitable solvent such as ethyl acetate or methanol.[8]

-

Catalyst Addition: Carefully add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or a reducing agent like tin(II) chloride in the presence of hydrochloric acid. For catalytic hydrogenation, the vessel must be properly equipped for handling hydrogen gas.

-

Reaction: If using catalytic hydrogenation, purge the system with nitrogen and then introduce hydrogen gas (typically via a balloon or a pressurized reactor). If using a chemical reductant, the reaction may require heating under reflux.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[8] Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to obtain the final product.

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for the target compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system of cross-characterization is critical for quality control in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound and for monitoring reaction progress.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, starting with a mixture of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile, gradually increasing the percentage of acetonitrile.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Expected Result: A single major peak corresponding to the product, with purity typically expected to be >98% for use in subsequent pharmaceutical synthesis.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the basic amine groups.

-

Expected Result: A prominent ion peak at m/z = 231.09 [M+H]⁺, corresponding to the protonated molecule. This confirms the molecular weight of 230.24 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both rings. The protons on the diaminophenyl ring will appear as a distinct set of multiplets, while the protons on the fluorophenyl ring will show a classic AA'BB' pattern with coupling to the fluorine atom. The amine (-NH₂) protons will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show the expected number of aromatic carbon signals and a characteristic downfield signal for the ketone carbonyl carbon (C=O).

-

¹⁹F NMR: A single resonance will confirm the presence of the single fluorine atom on the fluorophenyl ring.

Analytical Workflow Diagram

Caption: Quality control workflow for compound validation.

Application in the Synthesis of Flubendazole

The primary and most well-documented application of this compound is its use as the key starting material for the synthesis of Flubendazole.[2][10] This transformation is a classic example of benzimidazole synthesis, a cornerstone reaction in medicinal chemistry.

The reaction involves the condensation of the ortho-diamino functionality of the title compound with a suitable carbamate-forming reagent, typically methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate. The two amine groups react in a cyclization reaction to form the five-membered imidazole ring fused to the benzene ring, creating the core benzimidazole structure of Flubendazole.

Flubendazole Synthesis Pathway

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound-66938-86-1 [ganeshremedies.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. chembk.com [chembk.com]

- 5. This compound | C13H11FN2O | CID 3017717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3,4-DIAMINOPHENYL)(4-FLUORO PHENYL)METHANONE | 66938-86-1 [chemicalbook.com]

- 7. This compound | 66938-86-1 ,CCD00621692,MFCD08063378 - Product Detail - Chemical Cloud Database [chemcd.com]

- 8. tdcommons.org [tdcommons.org]

- 9. researchgate.net [researchgate.net]

- 10. cphi-online.com [cphi-online.com]

Physical and chemical properties of (3,4-Diaminophenyl)(4-fluorophenyl)methanone

An In-Depth Technical Guide to (3,4-Diaminophenyl)(4-fluorophenyl)methanone: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3,4-Diamino-4'-fluorobenzophenone, is a substituted aromatic ketone of significant interest in the fields of pharmaceutical and chemical synthesis. Its molecular architecture, featuring a benzophenone core functionalized with both a nucleophilic 1,2-diamino moiety and an electron-withdrawing fluorine atom, makes it a versatile intermediate. This guide provides a comprehensive technical overview of its physical and chemical properties, a validated synthesis and characterization workflow, key applications in drug development, and essential safety protocols. The primary documented application of this compound is as a critical starting material in the manufacturing of Flubendazole, a broad-spectrum anthelmintic agent used in veterinary medicine.[1][2]

Part 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound dictate its handling, reactivity, and suitability for various applications. The properties of this compound are summarized below.

Molecular Identifiers

A consistent set of identifiers is crucial for accurate tracking and sourcing of chemical compounds in research and development.

| Identifier | Value | Source |

| CAS Number | 66938-86-1 | [1][3][4][5] |

| Molecular Formula | C₁₃H₁₁FN₂O | [3][5][6] |

| Molecular Weight | 230.24 g/mol | [5][7] |

| IUPAC Name | (3,4-diaminophenyl)-(4-fluorophenyl)methanone | [5] |

| Synonyms | 3,4-Diamino-4'-fluorobenzophenone; (3,4-diaminophenyl) (4-fluorophenyl) ketone | [3][5][6] |

| InChI Key | KHMJNCNXARCUGR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F | [3] |

Physicochemical Data

The physical state, solubility, and thermal properties are governed by the compound's structure. The presence of two amine groups allows for hydrogen bonding, contributing to its solid nature and influencing its melting point. The overall aromatic character leads to poor solubility in aqueous media but good solubility in common organic solvents.[7][8]

| Property | Value | Source |

| Appearance | Colorless crystalline solid | [7][8] |

| Melting Point | 113-114 °C (recrystallized from methanol) | [7] |

| Boiling Point | 447.4 ± 45.0 °C (Predicted) | [7] |

| Density | 1.305 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF) | [7][8] |

| pKa | 2.76 ± 0.10 (Predicted, for the conjugate acid) | [3] |

Part 2: Chemical Profile and Reactivity

The synthetic utility of this compound stems from its distinct reactive sites. The ortho-diamine functionality is a well-established precursor for the formation of various heterocyclic systems, while the ketone and fluorinated ring also offer avenues for further chemical modification.

-

Ortho-Diamine Group : The adjacent amino groups (-NH₂) are nucleophilic and represent the primary center of reactivity. They can readily undergo condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form five- or six-membered heterocycles (e.g., benzimidazoles, quinoxalines). This reactivity is the cornerstone of its use in synthesizing Flubendazole.[1]

-

Ketone Carbonyl Group : The carbonyl (C=O) group is electrophilic and can undergo nucleophilic addition reactions, although it is less reactive than an aliphatic ketone due to conjugation with the aromatic rings. It can be reduced to a secondary alcohol or a methylene group if required.

-

Aromatic Rings : The phenyl rings can participate in electrophilic aromatic substitution, with the diamino-substituted ring being highly activated and the fluoro-substituted ring being deactivated.

Caption: Key reactive sites of the molecule.

Part 3: Synthesis and Characterization

While multiple synthetic routes may exist, a logical and industrially scalable approach for benzophenone synthesis is the Friedel-Crafts acylation. This section outlines a proposed synthesis and a comprehensive workflow for structural verification and purity analysis.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The synthesis involves the reaction of a suitably protected or unprotected diamine-containing aromatic ring with an activated acyl compound. A direct acylation of 1,2-phenylenediamine is challenging due to the high reactivity of the amines with the Lewis acid catalyst. A more controlled approach involves acylating a precursor that can be later converted to the diamine. However, for the purpose of illustrating the core reaction, a direct pathway is shown below. The key is the electrophilic attack of the acylium ion, generated from 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), onto an electron-rich aromatic ring.

Caption: Proposed Friedel-Crafts synthesis workflow.

Experimental Protocol: Compound Characterization

Post-synthesis, a rigorous characterization is mandatory to confirm the identity, structure, and purity of the target compound.

Objective: To verify the structure and assess the purity of synthesized this compound.

Methodology:

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: Ethyl Acetate/Hexane (e.g., 70:30 v/v).

-

Procedure: Dissolve a small sample in ethyl acetate. Spot on the TLC plate alongside the starting materials. Develop the plate in the mobile phase.

-

Visualization: UV light (254 nm) and/or an iodine chamber.

-

Expected Outcome: A single spot for the purified product, with an Rf value distinct from starting materials.

-

-

High-Performance Liquid Chromatography (HPLC) for Purity:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% TFA or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a relevant wavelength (e.g., 254 nm).

-

Procedure: Prepare a standard solution of the sample (~1 mg/mL) in the mobile phase. Inject onto the column.

-

Expected Outcome: A major peak corresponding to the product. Purity is calculated from the peak area percentage.

-

-

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Procedure: Infuse a dilute solution of the sample in methanol or acetonitrile into the mass spectrometer.

-

Expected Outcome: A prominent ion peak at m/z = 231.09 [M+H]⁺, confirming the molecular weight of 230.24 Da.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect complex aromatic signals. The protons on the diamino-substituted ring will appear more upfield than those on the fluorophenyl ring. The two amine protons will likely appear as a broad singlet.

-

¹³C NMR: Expect 13 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon will be significantly downfield (>190 ppm). Predicted spectra are available for comparison.[3]

-

¹⁹F NMR: Expect a single resonance for the fluorine atom.

-

-

Differential Scanning Calorimetry (DSC) for Thermal Properties:

-

Procedure: Heat a small, accurately weighed sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

Expected Outcome: A sharp endothermic peak corresponding to the melting point, confirming the value of 113-114 °C.[7]

-

Caption: Comprehensive characterization workflow.

Part 4: Applications in Drug Development

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Flubendazole.

Synthesis of Flubendazole

Flubendazole is a benzimidazole anthelmintic that functions by inhibiting the polymerization of tubulin in parasitic worms. The synthesis leverages the ortho-diamine functionality of the starting material. It undergoes a cyclocondensation reaction with a carbamate-functionalized thiourea derivative to construct the core benzimidazole-carbamate structure of the final drug.

Caption: Role as a precursor to Flubendazole.[1]

Part 5: Safety, Handling, and Storage

While detailed toxicological data for this specific compound is not widely published, its chemical class (aromatic amine, ketone) warrants careful handling. Standard laboratory safety practices for similar chemicals should be strictly followed.[3][8]

Hazard Identification & Precautions

| Aspect | Guideline |

| Physical Hazards | The compound is a flammable solid.[7][8] Keep away from heat, sparks, and open flames.[9] |

| Health Hazards | May cause skin and eye irritation.[7][8] Aromatic amines are often associated with potential toxicity and sensitization. Avoid inhalation of dust and direct contact with skin and eyes.[9][10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |

Protocol: Spill Management

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, sweep up the spilled solid material using non-sparking tools. Avoid generating dust.

-

Collect: Place the material into a suitable, labeled container for chemical waste disposal.

-

Clean: Wipe the spill area with a damp cloth, ensuring no residue remains.

-

Dispose: Dispose of contaminated materials and waste according to institutional and local regulations.

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its utility is firmly established in the pharmaceutical industry as a precursor to Flubendazole, a testament to the synthetic power of its ortho-diamine functionality. The workflows for its synthesis, characterization, and safe handling provided in this guide offer a robust framework for researchers and drug development professionals working with this versatile compound.

References

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

PubChem. (3,4-Diaminophenyl)phenyl methanone. [Link]

-

Fisher Scientific. Safety Data Sheet - 4'-Fluoroacetophenone. [Link]

-

ChemBK. (3,4-diaminophenyl) (4-fluorophenyl) ketone. [https://www.chembk.com/en/chem/(3,4-diaminophenyl) (4-fluorophenyl) ketone]([Link] (4-fluorophenyl) ketone)

-

Chemcd. This compound | 67739-74-6. [Link]

-

NIH - PMC. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. [Link]

-

NIH - PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

-

PubChem. 3,4-Diaminobenzophenone. [Link]

- Google Patents. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.

Sources

- 1. This compound-66938-86-1 [ganeshremedies.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (3,4-DIAMINOPHENYL)(4-FLUORO PHENYL)METHANONE | 66938-86-1 [chemicalbook.com]

- 5. This compound | C13H11FN2O | CID 3017717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Solubility of (3,4-Diaminophenyl)(4-fluorophenyl)methanone in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility for (3,4-Diaminophenyl)(4-fluorophenyl)methanone

This compound, a benzophenone derivative with the chemical formula C₁₃H₁₁FN₂O, is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). For instance, it is utilized in the manufacturing process for Flubendazole, an anthelmintic agent.[1] The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the overall efficiency of the manufacturing process. A comprehensive understanding of its solubility profile allows for the rational selection of solvent systems, leading to optimized reaction conditions, improved yield and purity of the final product, and more efficient process development.

This technical guide provides a detailed exploration of the solubility of this compound. While quantitative experimental data is not extensively available in public literature, this guide will delve into the theoretical principles governing its solubility, analyze its physicochemical properties to predict its behavior in various organic solvents, and provide a robust experimental protocol for determining its solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FN₂O | [2][3] |

| Molecular Weight | 230.24 g/mol | [2] |

| Appearance | Yellow Powder | [4] |

| Predicted pKa | 2.76 ± 0.10 / 4.31 ± 0.10 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | [3][5] |

The presence of two amine groups (-NH₂) makes the molecule capable of acting as a hydrogen bond donor, while the carbonyl group (C=O), the fluorine atom (-F), and the nitrogen atoms of the amine groups can act as hydrogen bond acceptors. The topological polar surface area (TPSA) of 69.1 Ų suggests a moderate polarity, which will significantly influence its interaction with solvents. The predicted pKa values indicate that the amine groups are weakly basic.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The dissolution process can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline solid.

-

Breaking of solvent-solvent interactions: Energy is required to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

A favorable dissolution process occurs when the energy released in the third step is comparable to or greater than the energy required in the first two steps.

For this compound, its solubility in a given organic solvent will depend on:

-

Polarity: The molecule has both polar (amine, carbonyl, fluorine) and non-polar (aromatic rings) regions. Solvents with a balanced polarity are likely to be effective.

-

Hydrogen Bonding: The ability of the compound to donate and accept hydrogen bonds is a significant factor. Protic solvents (e.g., alcohols) and aprotic polar solvents that can accept hydrogen bonds (e.g., DMF, DMSO) are expected to be good solvents.

-

Van der Waals forces: The aromatic rings will contribute to van der Waals interactions with the solvent molecules.

Predicted Solubility Profile in Common Organic Solvents

Based on these considerations, the following table provides an estimated solubility profile. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | High polarity and strong hydrogen bond accepting capability can effectively solvate the amine and carbonyl groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, its high polarity and hydrogen bond accepting strength should lead to good solubility. |

| Methanol | Polar Protic | Moderate to High | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the solute. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Acetone | Polar Aprotic | Moderate | The carbonyl group can act as a hydrogen bond acceptor, but its overall polarity is lower than DMF or DMSO. |

| Methylene Chloride | Halogenated | Moderate to Low | Its moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding interactions will limit solubility. |

| Ethyl Acetate | Ester | Low | Lower polarity and weaker hydrogen bond accepting ability compared to ketones and amides. |

| Toluene | Aromatic | Low | Primarily non-polar, unlikely to effectively solvate the polar functional groups of the solute. |

| Heptane/Hexane | Aliphatic | Very Low | Non-polar solvents that will not interact favorably with the polar solute. |

| Water | Polar Protic | Insoluble | Despite its polarity and hydrogen bonding capabilities, the large non-polar aromatic structure of the molecule is expected to make it insoluble in water.[6][7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is reached.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).

-

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data remains to be extensively published, a strong predictive understanding of its solubility can be derived from its physicochemical properties and by analogy to similar compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data, which is indispensable for the effective design and optimization of chemical processes involving this important intermediate. The principles and methodologies outlined herein are intended to empower researchers and drug development professionals in their work with this compound and other related compounds.

References

-

This compound - ChemBK. (2024-04-09). [Link]

-

This compound | C13H11FN2O | CID 3017717 - PubChem. National Center for Biotechnology Information. [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (2012-07-01). [Link]

-

Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - NIH. (2019-10-31). [Link]

-

(3,4-diaminophenyl) (4-fluorophenyl) ketone - ChemBK. (2024-04-09). [Link]

-

(3,4-Diaminophenyl)phenyl methanone | C13H12N2O | CID 123134493 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound | C13H11FN2O | CID 3017717 - PubChem. National Center for Biotechnology Information. [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF - ResearchGate. [Link]

-

3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem. National Center for Biotechnology Information. [Link]

-

Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC - NIH. [Link]

-

Comprehensive solubility study and inter-molecular interactions on fenbendazole dissolved in some aqueous aprotic and protic co-solvent solutions | Request PDF - ResearchGate. [Link]

-

Specifications of 3,4-Diamino-4'-fluorobenzophenone. Capot Chemical Co., Ltd. [Link]

-

3, 4 Diamino Benzophenone (M4) - S.R. CHEMICALS. [Link]

Sources

- 1. This compound-66938-86-1 [ganeshremedies.com]

- 2. This compound | C13H11FN2O | CID 3017717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. S.R. CHEMICALS [srchemicals.co.in]

- 5. 3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. 3,4-Diaminobenzophenone, 99% 25g; Plastic bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Safety and Hazards of (3,4-Diaminophenyl)(4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

This document provides a comprehensive overview of the known and potential hazards associated with (3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS No. 66938-86-1). It is critical to understand that comprehensive toxicological data for this specific molecule is not publicly available. Therefore, this guide is constructed upon a principle of prudent practice, treating the compound as potentially hazardous based on the known profiles of its structural analogues and constituent functional groups. All recommendations are grounded in established safety protocols for handling novel or uncharacterized chemical entities.[1][2]

Chemical and Physical Identity

This compound is an organic compound that serves as a key intermediate in the synthesis of various molecules, notably in the pharmaceutical industry.[3][4] Its primary known application is in the manufacturing of Flubendazole, an anthelmintic agent.[4]

Table 1: Physicochemical Identifiers

| Property | Value | Source |

| CAS Number | 66938-86-1 | [5][6] |

| Molecular Formula | C₁₃H₁₁FN₂O | [5][6] |

| Molecular Weight | 230.24 g/mol | [5] |

| Synonyms | 3,4-Diamino-4'-fluorobenzophenone, (3,4-diaminophenyl) (4-fluorophenyl) ketone | [5][6] |

| Predicted Properties | Melting Point: 113-114°C; Flash Point: 224.4°C | [3] |

While some sources describe the compound as a colorless crystalline solid and flammable, it is crucial to verify these properties with supplier-specific data.[3]

Hazard Identification and Classification: A Data-Informed Approach

A thorough search of publicly available databases and safety data sheets reveals a significant lack of specific toxicological information and no official GHS (Globally Harmonized System) classification for this compound.[6]

In such instances, a scientifically rigorous approach involves evaluating the hazards of a close structural analogue. The non-fluorinated parent compound, (3,4-Diaminophenyl)(phenyl)methanone (CAS: 39070-63-8), also known as 3,4-Diaminobenzophenone, is well-characterized and provides a baseline for potential hazards.

Table 2: GHS Classification of the Structural Analogue, 3,4-Diaminobenzophenone

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation |

(Source: Data compiled from multiple Safety Data Sheets for 3,4-Diaminobenzophenone)

Causality and Field Insights:

-

Aromatic Amines: This class of compounds is associated with a range of health hazards, from skin and respiratory irritation to potential carcinogenicity and mutagenicity.[7][8] The two primary amino groups on the phenyl ring of the target molecule are significant toxicophores.

-

Fluorination: The presence of a fluorine atom on the second phenyl ring can alter the molecule's metabolic profile and reactivity, potentially leading to different or enhanced toxicological effects compared to its non-fluorinated analogue. For instance, metabolic processes could release fluoride ions or generate other toxic metabolites.

-

Ketone Group: While generally less toxic than amines, the ketone group contributes to the molecule's overall chemical properties and potential reactivity.[8]

Given the data gap for the fluorinated compound, the most responsible course of action is to handle this compound as if it possesses, at a minimum, the same hazards as its non-fluorinated counterpart, with a heightened awareness of potential, uncharacterized risks.[1][2]

Caption: Workflow for Hazard Assessment of an Uncharacterized Compound.

Safe Handling and Exposure Control

All work with this compound must be conducted under the assumption that it is a hazardous substance.[2] The following protocols are mandatory.

Engineering Controls

-

Fume Hood: All weighing, handling, and transfer of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against dermal, ocular, and respiratory exposure.

Caption: Standard PPE Protocol for Handling Hazardous Research Chemicals.

-

Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required at all times. A face shield should be used if there is a significant splash hazard.[1]

-

Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption, double-gloving is a prudent measure.[2] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

-

Respiratory Protection: Work should be conducted in a fume hood. If this is not possible, a comprehensive respiratory protection program must be implemented, and an appropriate respirator (e.g., N95 for particulates) should be used after a formal risk assessment.[2]

Hygiene Measures

-

Avoid all contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in any area where this chemical is handled or stored.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[9]

Emergency Procedures

First Aid Measures

Immediate medical attention should be sought for all exposures.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills (Solid): Carefully sweep up the material, avoiding dust generation. Place into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without proper training and equipment.

Fire and Reactivity Hazards

-

Flammability: The compound is reported to be flammable.[3] Keep away from heat, sparks, and open flames.

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Hazardous Decomposition Products: Upon thermal decomposition, toxic and corrosive fumes may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Reactivity: Avoid contact with strong oxidizing agents.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be segregated from incompatible materials such as strong oxidizers. Store locked up.

-

Disposal: All waste material must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

This compound is a valuable research and manufacturing chemical for which specific safety and toxicological data are largely unavailable. The core directive for handling this compound is the precautionary principle . By treating it as a hazardous substance based on the known profile of its structural analogue and constituent functional groups, researchers can effectively mitigate risks. Adherence to stringent engineering controls, consistent use of appropriate PPE, and thorough emergency preparedness are paramount to ensuring the safety of all personnel.

References

- Novel Chemicals with Unknown Hazards SOP. (n.d.). Environmental Health & Safety - University of Washington.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Unknown Chemicals. (n.d.). Environmental Health & Safety - Purdue University.

- Unknown Chemicals. (2023, September 21). Environmental Health & Safety - University of Pittsburgh.

- Review of Potentially Relevant Data (Noncancer and Cancer) for 3,4-Toluenediamine. (n.d.). National Center for Biotechnology Information.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety.

- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.

- Flubendazole Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.

- (2-Aminophenyl)(4-fluorophenyl)methanone Safety Data Sheet. (2024, December 19). Fluorochem.

- Flubendazole. (n.d.). AERU - University of Hertfordshire.

- This compound. (n.d.). PubChem.

- Bis(4-fluorophenyl)

- (3,4-diaminophenyl) (4-fluorophenyl) ketone. (2024, April 9). ChemBK.

- This compound-66938-86-1. (n.d.). Shree Ganesh Remedies Limited.

- Flubendazole Safety Data Sheet. (2018, November 30). Szabo-Scandic.

- (3,4-DIAMINOPHENYL)(4-FLUORO PHENYL)METHANONE 66938-86-1 wiki. (n.d.). Guidechem.

- This compound. (n.d.). Parchem.

- This compound - Introduction. (n.d.). ChemBK.

- Flubendazole Safety Data Sheet. (2023, September 22). Fisher Scientific.

- (4-Aminophenyl)(4-fluorophenyl)methanone (CAS No. 10055-40-0) SDS. (n.d.). Guidechem.

- Overview of the GHS Classification Scheme in Hazard Classification. (n.d.). National Center for Biotechnology Information.

- GHS SDS. (2020, August 28). Stonhard.

- Flubendazole Safety Data Sheet. (2015, July 7). Fisher Scientific.

- GHS Classification Summary (Rev.9, 2021). (n.d.). PubChem.

- 3,4-Pyridinediamine Safety D

- Hazardous Substance Fact Sheet: 4,4'-Diaminodiphenyl Ether. (n.d.). New Jersey Department of Health.

- Appendix I - Hazards Of Functional Groups. (n.d.). Cornell University Environmental Health and Safety.

- (3,4-Diaminophenyl)(phenyl)methanone hydrochloride. (n.d.). BLDpharm.

- A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats. (n.d.).

Sources

- 1. twu.edu [twu.edu]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound-66938-86-1 [ganeshremedies.com]

- 5. This compound | C13H11FN2O | CID 3017717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 9. stonhard.ca [stonhard.ca]

- 10. fishersci.com [fishersci.com]

- 11. safety.pitt.edu [safety.pitt.edu]

(3,4-Diaminophenyl)(4-fluorophenyl)methanone: A Linchpin Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

(3,4-Diaminophenyl)(4-fluorophenyl)methanone, also known as 3,4-Diamino-4'-fluorobenzophenone, is a highly functionalized aromatic ketone that serves as a pivotal building block in medicinal chemistry. While not therapeutically active itself, its unique structural arrangement—featuring a reactive ortho-diamine moiety, a stable ketone linker, and a metabolically significant fluorophenyl group—makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic scaffolds. This guide elucidates the critical role of this compound, detailing its physicochemical properties, synthesis, and its instrumental function in the development of approved drugs and novel therapeutic agents. We will explore its application in the synthesis of the anthelmintic drug Flubendazole and its broader potential as a scaffold for anticancer and antithrombotic agents, supported by mechanistic insights and detailed experimental considerations.

The Benzophenone Scaffold: A Privileged Structure in Drug Discovery

The benzophenone motif is a recurring structural theme in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its diaryl ketone structure provides a rigid, three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. This scaffold is present in molecules demonstrating a wide array of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

This compound (DAPFPM) represents a strategically optimized evolution of this basic scaffold for synthetic applications. The introduction of the ortho-phenylenediamine group provides a nucleophilic handle for constructing fused heterocyclic systems, most notably the benzimidazole ring, which is central to a class of potent tubulin inhibitors. The 4-fluoro substituent enhances the molecule's drug-like properties, often improving metabolic stability and modulating target binding affinity through favorable electronic interactions.

Physicochemical & Structural Profile

The utility of DAPFPM in synthesis is directly linked to its chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in multi-step synthetic campaigns.

| Property | Value | Source(s) |

| IUPAC Name | (3,4-diaminophenyl)-(4-fluorophenyl)methanone | [4] |

| Synonyms | 3,4-Diamino-4'-fluorobenzophenone | [4] |

| CAS Number | 66938-86-1 | [4][5] |

| Molecular Formula | C₁₃H₁₁FN₂O | [4][6] |

| Molecular Weight | 230.24 g/mol | [4] |

| Appearance | Colorless to yellow crystalline solid | [7] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, DMF) | [7] |

Key Structural Features and Their Synthetic Implications:

-

Ortho-Diamine Group: This is the primary reactive center of the molecule. The two adjacent amino groups are perfectly positioned to undergo condensation reactions with electrophiles such as aldehydes, carboxylic acids, or their derivatives to form five- or six-membered heterocyclic rings. This is the cornerstone of its use in synthesizing benzimidazoles.

-

Ketone Linker: The carbonyl group acts as a chemically robust and conformationally influential linker between the two aromatic rings. It contributes to the overall polarity and can participate in hydrogen bonding interactions within a biological target's binding site.

-

4-Fluorophenyl Ring: The fluorine atom at the para-position is a common feature in modern pharmaceuticals. Its inclusion can block metabolic oxidation at that position, thereby increasing the drug's half-life. Its strong electron-withdrawing nature also modulates the electronic character of the entire molecule, which can fine-tune its binding affinity and selectivity for a given target.

Synthesis and Chemical Reactivity

The synthesis of DAPFPM is typically achieved through a multi-step process that builds the benzophenone core and then installs the required functional groups in the correct orientation. A common and industrially scalable approach involves the reduction of a nitro-group precursor.

Illustrative Synthetic Workflow

The following diagram outlines a representative pathway for the synthesis of this compound, starting from a substituted nitrobenzene.

Caption: Generalized synthetic workflow for DAPFPM production.

Experimental Protocol: Catalytic Reduction of a Nitro Precursor

This protocol is a representative example based on established methods for reducing aromatic nitro groups in the presence of other functional groups.[8]

Objective: To synthesize this compound via the reduction of (4-Amino-2-nitrophenyl)(4-fluorophenyl)methanone.

Materials:

-

(4-Amino-2-nitrophenyl)(4-fluorophenyl)methanone (1 equivalent)

-

Palladium on Carbon (Pd/C, 10% w/w, ~1-2 mol%)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar pressure vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas to remove all oxygen.

-

Charging the Vessel: To the vessel, add (4-Amino-2-nitrophenyl)(4-fluorophenyl)methanone and the solvent (e.g., methanol, ~10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a stream of inert gas. Causality Note: The catalyst is often pyrophoric; adding it under inert atmosphere prevents accidental ignition.

-

Sealing and Purging: Seal the reaction vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times to ensure the complete removal of oxygen, which can poison the catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40-50°C). The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 3-8 hours.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Filtering through Celite prevents the fine catalyst particles from passing through standard filter paper and ensures a metal-free product solution. Wash the Celite pad with additional solvent to recover any adsorbed product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a high-purity crystalline solid.

Core Application: A Gateway to Complex Therapeutics

The primary value of DAPFPM is its role as a versatile intermediate. Its ortho-diamine functionality is a gateway to forming the benzimidazole ring system, a privileged scaffold in medicinal chemistry.

Case Study: Synthesis of Flubendazole

Flubendazole is a broad-spectrum anthelmintic agent used in veterinary and human medicine to treat parasitic worm infections.[5] DAPFPM is a direct and critical precursor in its industrial synthesis.[5][9]

Caption: Synthetic pathway from DAPFPM to the active drug Flubendazole.

The synthesis involves a cyclocondensation reaction where the two amino groups of DAPFPM react with an appropriate electrophile to form the benzimidazole ring. This reaction is efficient and high-yielding, which is why DAPFPM is the intermediate of choice. The reaction effectively "builds" the core of the final drug onto the pre-formed, functionalized benzophenone scaffold.

Biological Mechanisms of Derived Therapeutics

The genius of using DAPFPM lies in its ability to generate molecules that interact with specific and vital biological targets. The resulting benzimidazole structure is particularly effective at targeting tubulin.

Mechanism: Microtubule Disruption

The primary mechanism of action for benzimidazole-based anthelmintics like Flubendazole is the disruption of microtubule polymerization.[10][11] This same mechanism is exploited by some anticancer agents derived from similar scaffolds.[12]

-

Target: The biological target is β-tubulin, a protein subunit that polymerizes to form microtubules.

-

Binding: The benzimidazole core binds with high affinity to a specific site on β-tubulin (the colchicine-binding site), preventing it from incorporating into growing microtubule chains.

-

Downstream Effects: The inhibition of microtubule formation has catastrophic consequences for the cell. It halts cell division (mitosis), disrupts intracellular transport, and compromises cell structure and motility. In parasitic worms, this leads to paralysis and death. In cancer cells, it triggers apoptosis (programmed cell death).

Caption: Mechanism of tubulin inhibition by benzimidazole-class drugs.

Broader Horizons: A Scaffold for Diverse Pathologies

The utility of the diaminobenzophenone scaffold extends beyond anthelmintics. Research has demonstrated its potential in generating inhibitors for a variety of other targets.

Anticancer Activity

Numerous studies have synthesized and evaluated benzophenone derivatives for their anticancer properties. Several compounds have shown potent inhibitory activity against various cancer cell lines, including lung, breast, and colon cancer.[3] For example, certain derivatives exhibit strong inhibitory activity against the A-549 lung cancer cell line with IC₅₀ values in the low micromolar and even nanomolar range, sometimes exceeding the potency of the standard chemotherapy drug cisplatin.[3] A novel tubulin inhibitor derived from a related scaffold, ARDAP, has demonstrated the ability to decrease cell proliferation, block the epithelial-to-mesenchymal transition (EMT), and promote cancer cell differentiation in breast cancer models.[10][11]

Antithrombotic Agents

The coagulation factor Xa (FXa) is a critical enzyme in the blood clotting cascade and a prime target for developing modern anticoagulants.[13] Researchers have successfully designed and synthesized a series of potent and selective FXa inhibitors based on the 3,4-diaminobenzoyl scaffold.[13] In these molecules, the ortho-diamine structure serves as a key anchoring point for side chains that occupy the binding pockets of the FXa active site, demonstrating the scaffold's adaptability for creating highly specific enzyme inhibitors.

| Derivative Class | Therapeutic Area | Target | Representative Activity | Source(s) |

| Benzimidazoles | Anthelmintic / Anticancer | β-Tubulin | Disruption of microtubule polymerization | [5][10][11] |

| 3,4-Diaminobenzoyl Amides | Antithrombotic | Factor Xa | Potent and selective enzyme inhibition | [13] |

| Aminobenzophenones | Anti-inflammatory | Cytokines (TNF-α, IL-1β) | IC₅₀ values in the low nanomolar range | [1] |

| Substituted Benzophenones | Anticancer | Various | IC₅₀ = 0.82 µM against A-549 lung cancer cells | [3] |

Conclusion and Future Perspectives

This compound is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design. By incorporating key functional groups onto a robust and versatile scaffold, it provides a reliable and efficient starting point for the synthesis of life-saving medicines. Its established role in the production of Flubendazole solidifies its industrial importance, while ongoing research into new derivatives for cancer and thrombosis highlights its enduring potential in drug discovery. As medicinal chemists continue to seek novel molecular architectures to combat human disease, the intelligent design of such linchpin intermediates will remain a critical and enabling component of the drug development pipeline.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound - Introduction. [Link]

-

Li, Y., et al. (2021). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

-

Kumar, B., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm. [Link]

-

Sabatino, M., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie. [Link]

-

Sabatino, M., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie. [Link]

- Google Patents. (2019). Synthetic method of 3, 4-diamino-benzophenone. CN109467512B.

-

Chen, C., et al. (2015). Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors. European Journal of Medicinal Chemistry. [Link]

-

PrepChem.com. Synthesis of 3,4'-diamino benzophenone. [Link]

-

Royal Society of Chemistry. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm. [Link]

-

ResearchGate. (2009). Synthesis and Structure−Activity Relationships of 3-Aminobenzophenones as Antimitotic Agents. Journal of Medicinal Chemistry. [Link]

-

ChemBK. (2024). (3,4-diaminophenyl) (4-fluorophenyl) ketone - Introduction. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H11FN2O | CID 3017717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound-66938-86-1 [ganeshremedies.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 9. cphi-online.com [cphi-online.com]

- 10. Biological evaluation of [4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.uniroma1.it [iris.uniroma1.it]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,4-Diaminophenyl)(4-fluorophenyl)methanone Structural Analogs: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a privileged motif in medicinal chemistry, endowed with a remarkable spectrum of biological activities. Within this vast chemical space, (3,4-Diaminophenyl)(4-fluorophenyl)methanone and its structural analogs represent a compelling class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of this chemical series, from its fundamental role as a key synthetic intermediate to the exploration of its diverse pharmacological profile, including anti-inflammatory, anticancer, and antimicrobial activities. We delve into the rational design and synthesis of structural analogs, explore their structure-activity relationships (SAR), and provide detailed experimental protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the diaminobenzophenone core.

The Core Molecule: this compound

This compound (CAS No: 66938-86-1) is a substituted benzophenone characterized by a diaminophenyl ring and a fluorophenyl ring linked by a carbonyl group.[1] Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Flubendazole, a broad-spectrum benzimidazole anthelmintic agent used in veterinary and human medicine to treat a variety of parasitic worm infections.[2] The structural features of this molecule, particularly the presence of the reactive ortho-diamino group, provide a versatile handle for the construction of more complex heterocyclic systems, as exemplified by the formation of the benzimidazole ring in Flubendazole.

Chemical Structure and Properties:

-

Molecular Formula: C₁₃H₁₁FN₂O

-

Molecular Weight: 230.24 g/mol

-

Appearance: Typically a crystalline solid.

-

Key Functional Groups: Ketone, primary aromatic amines, fluoroaromatic ring.

The presence of the electron-withdrawing fluorine atom on one phenyl ring and the electron-donating amino groups on the other influences the electronic properties of the carbonyl group and the overall molecule, which can be a critical determinant of its biological activity and synthetic reactivity.

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and industrially relevant approach involves a multi-step process starting from more readily available precursors.

Synthesis of the Core Molecule

A representative synthesis of a diaminobenzophenone, which can be adapted for the fluoro-substituted target, involves the following key transformations:

Step 1: Ammoniation of a Halogenated Nitrobenzophenone

The synthesis can commence with a 3-nitro-4-chlorobenzophenone derivative. The chloro group is displaced by an amino group through a high-pressure reaction with ammonia in an organic solvent.[3]

Step 2: Reduction of the Nitro Group

The nitro group of the resulting 3-nitro-4-aminobenzophenone is then reduced to a primary amine. This reduction is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

Experimental Protocol: Synthesis of 3,4-Diaminobenzophenone (Adapted from Patent CN109467512B) [3]

Step 1: Synthesis of 3-Nitro-4-aminobenzophenone

-

In a high-pressure autoclave, combine 3-nitro-4-chlorobenzophenone (1 equivalent), an organic solvent such as ethanol or isopropanol, and a 10-25% aqueous ammonia solution.

-

Seal the autoclave and heat the mixture to 80-130°C with stirring.

-

Maintain the reaction for 18-24 hours, ensuring the pressure remains within 0.4-0.6 MPa.

-

After cooling and depressurization, the product, 3-nitro-4-aminobenzophenone, can be isolated by filtration and purified.

Step 2: Synthesis of 3,4-Diaminobenzophenone

-

Dissolve the 3-nitro-4-aminobenzophenone from the previous step in methanol and transfer the solution to a hydrogenation reactor.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas to 0.1-0.2 MPa.

-

Heat the reaction mixture to 40-50°C with vigorous stirring and maintain for 3-5 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield 3,4-diaminobenzophenone.

Synthesis of Structural Analogs

The synthesis of structural analogs can be achieved by employing appropriately substituted starting materials in the aforementioned synthetic scheme. For instance, variations in the fluorophenyl ring can be introduced by using different substituted benzoyl chlorides in an initial Friedel-Crafts acylation step. Modifications of the amino groups can be performed post-synthesis of the diaminobenzophenone core through standard N-alkylation or N-acylation reactions.

Medicinal Chemistry and Therapeutic Applications

The diaminobenzophenone scaffold is a versatile platform for the development of a wide range of therapeutic agents. The following sections explore the key biological activities associated with structural analogs of this compound.

Anti-inflammatory Activity: p38 MAP Kinase Inhibition

A significant area of investigation for aminobenzophenone derivatives has been their potent anti-inflammatory effects, which are mediated through the inhibition of p38 mitogen-activated protein (MAP) kinase.[4] p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Mechanism of Action: p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is activated by cellular stresses and inflammatory stimuli. Activated p38 MAP kinase phosphorylates and activates downstream transcription factors, leading to the expression of inflammatory response genes. Aminobenzophenone-based inhibitors act by binding to the ATP-binding pocket of p38 MAP kinase, thereby preventing its phosphorylation of downstream substrates.

Caption: p38 MAP Kinase Signaling Pathway and Inhibition by Diaminobenzophenone Analogs.

Structure-Activity Relationship (SAR)

Systematic structural modifications of the aminobenzophenone scaffold have revealed key determinants for potent p38 MAP kinase inhibition and anti-inflammatory activity.

| Analog Modification | Effect on Activity | Rationale |

| Substitution on the 4-aminophenyl ring | Introduction of a chloro group at the 2-position enhances activity. | The chloro group may provide additional hydrophobic interactions within the kinase's active site. |

| Substitution on the second phenyl ring | A methyl group at the 2-position of the second phenyl ring increases potency. | This substitution likely improves the binding affinity through steric and electronic effects. |

| Nature of the amino group | The presence of a primary amino group is crucial for potent inhibition. | This group may form key hydrogen bonds with residues in the ATP-binding pocket of the enzyme. |

Anticancer Activity

Benzophenone derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of human cancer cell lines.[5] The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like tubulin.[6]

Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: Some aminobenzophenone derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: Many diaminobenzophenone analogs induce programmed cell death (apoptosis) in cancer cells through various signaling pathways. This can involve the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[7]

Illustrative Anticancer Activity Data

While specific data for direct analogs of this compound is an active area of research, the broader class of aminobenzophenones has shown promising results. For example, certain aminophenoxazinone derivatives, which share structural similarities, have demonstrated potent inhibitory effects against glioblastoma and colon cancer cell lines with IC₅₀ values in the low micromolar range.[5]

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzophenone derivatives have been investigated for their antibacterial and antifungal properties.[8]

Mechanism of Antimicrobial Action

Studies on benzophenone-based antibiotics suggest that their primary mode of action involves the disruption of the bacterial cell membrane.[9][10] These compounds have been shown to:

-

Bind to anionic components of the cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria.[9][10]

-

Induce the release of potassium ions from bacterial cells, leading to the dissipation of the membrane potential.[9][10]

-

Cause membrane disruption in synthetic lipid vesicles that mimic bacterial membranes.[9][10]

This membrane-targeting mechanism is advantageous as it may be less prone to the development of bacterial resistance compared to drugs that target specific enzymes.

Caption: Proposed Mechanism of Antimicrobial Action for Diaminobenzophenone Analogs.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound analogs, robust and reproducible biological assays are essential. The following sections provide detailed protocols for key in vitro assays.

p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assay kits and is designed to measure the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant active p38α kinase

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

Substrate (e.g., ATF-2)

-

ATP

-

Test compounds (diaminobenzophenone analogs)

-

Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test compounds in kinase buffer with a final DMSO concentration of <1%.

-

Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).

-

Enzyme Addition: Add 2 µL of diluted p38α kinase to each well.

-